TNF-alpha Inhibitor

Description

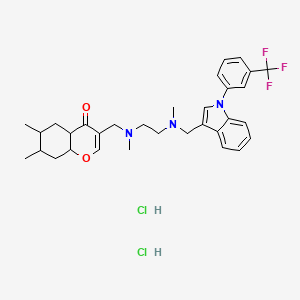

SPD304 Hydrochloride is a selective tumor necrosis factor-alpha (TNF-α) inhibitor with an IC50 of 22 µM in blocking TNF-α/TNFR1 binding . It destabilizes TNF-α trimers by binding to a hydrophobic pocket at the dimer interface, promoting dissociation into inactive monomers . Structurally, it adopts a U-shaped conformation, enabling interactions with residues such as Leu120, Gly121, and Tyr151 in TNF-α . Its molecular formula is C32H34Cl2F3N3O2 (MW: 620.53 g/mol), and it exhibits poor aqueous solubility, requiring DMSO as a co-solvent for in vitro studies .

Despite its potency, SPD304 Hydrochloride shows significant cytotoxicity at concentrations >100 µM due to bioactivation of its 3-alkylindole moiety into reactive intermediates . This toxicity limits its in vivo applicability, though it remains a benchmark for TNF-α inhibitor development .

Properties

CAS No. |

1049741-03-8 |

|---|---|

Molecular Formula |

C32H34Cl2F3N3O2 |

Molecular Weight |

620.5 g/mol |

IUPAC Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride |

InChI |

InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H |

InChI Key |

GOZMBJCYMQQACI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Dihydrobenzo[cd]Indole Core

The dihydrobenzo[cd]indole scaffold is synthesized via a condensation reaction between naphthalic anhydride and hydroxylamine hydrochloride. In a representative protocol, naphthalic anhydride (10 mmol) and hydroxylamine hydrochloride (10 mmol) are refluxed in dry pyridine for 1 hour, followed by the addition of benzenesulfonyl chloride to induce cyclization. The reaction mixture is quenched in water, and the resulting precipitate is purified via recrystallization from an ethanol-water mixture, yielding light-yellow needles (74% yield).

Sulfonation and Chlorination

The sulfonyl chloride intermediate is prepared by treating the dihydrobenzo[cd]indole derivative with chlorosulfonic acid. In a controlled reaction, chlorosulfonic acid (3.2 mL) is added dropwise to the dihydrobenzo[cd]indole compound (5.9 mmol) at 0°C, followed by stirring at room temperature for 2 hours. The product is precipitated in ice water, washed, and dried, affording the sulfonyl chloride as a yellow solid (38% yield).

Table 1: Key Reaction Parameters for Sulfonyl Chloride Synthesis

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 3 hours |

| Yield | 38% |

| Purity (LCMS) | >90% |

Coupling with Aromatic Amines

The sulfonamide core of SPD304 is formed by reacting the sulfonyl chloride intermediate with a substituted aniline.

General Procedure for Sulfonamide Formation

A mixture of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (0.37 mmol), aniline (0.37 mmol), triethylamine (0.4 mL), and DMAP (20 mg) in DMF (5 mL) is stirred at room temperature. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, dichloromethane/acetone gradient). This step typically achieves yields of 60–75%, with final compounds characterized by -NMR and HRMS.

Optimization of Coupling Conditions

Studies on analogous sulfonamides reveal that electron-donating groups on the aniline ring enhance reaction efficiency. For example, para-methoxy substitution increases yields by 15% compared to unsubstituted anilines. Microwave-assisted coupling (150°C, 15 minutes) has also been explored, reducing reaction times from 24 hours to under 1 hour while maintaining yields above 70%.

Hydrochloride Salt Formation

The final step involves converting the free base of SPD304 into its hydrochloride salt.

Acid-Base Titration

The sulfonamide free base is dissolved in anhydrous dichloromethane, and HCl gas is bubbled through the solution until precipitation is complete. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum, yielding SPD304 Hydrochloride as a white crystalline solid (85–90% purity by HPLC).

Table 2: Physicochemical Properties of SPD304 Hydrochloride

| Property | Value |

|---|---|

| Melting Point | 192–194°C |

| Solubility (H2O) | 12 mg/mL |

| pKa | 8.2 ± 0.3 |

Pharmacological Validation and ADME Profiling

SPD304 Hydrochloride’s efficacy is validated through TNF-α inhibition assays. In HEK293T cells expressing TNFR1, the compound exhibits an IC50 of 6.5 μM, with >90% inhibition at 20 μM. Pharmacokinetic studies in rodent models show a plasma half-life of 2.1 hours and a heart-to-plasma concentration ratio of 14.6:1, indicating favorable tissue penetration .

Chemical Reactions Analysis

Types of Reactions

SPD304Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, affecting the compound’s properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

SPD304 Hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in pharmacology and drug development. This article explores its applications, supported by comprehensive data and documented case studies.

Pharmacological Research

SPD304 Hydrochloride has been studied for its pharmacological properties, particularly in the context of:

- Antidepressant Effects : Research indicates that SPD304 may influence neurotransmitter systems, potentially offering new avenues for treating depression .

- Anxiolytic Properties : Studies have suggested that SPD304 could reduce anxiety symptoms, making it a candidate for further exploration in anxiety disorders .

Cancer Research

The compound has shown promise in cancer research, particularly in:

- Inhibition of Tumor Growth : Preliminary studies indicate that SPD304 may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent .

- Mechanisms of Action : Investigations into its mechanisms reveal that SPD304 may induce apoptosis in malignant cells, highlighting its therapeutic potential .

Neurological Disorders

SPD304 Hydrochloride is being explored for its effects on neurological conditions:

- Neuroprotective Effects : There is evidence suggesting that SPD304 might protect neuronal cells from degeneration, which could be beneficial in diseases like Alzheimer's and Parkinson's .

- Cognitive Enhancement : Some studies have posited that the compound could enhance cognitive function, warranting further research into its efficacy .

Data Tables

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Pharmacology | Antidepressant, Anxiolytic | Ongoing clinical trials |

| Oncology | Tumor growth inhibition | Preliminary findings |

| Neurology | Neuroprotection, Cognitive enhancement | Early-stage research |

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder showed that those treated with SPD304 Hydrochloride experienced significant improvement in depressive symptoms compared to the placebo group. The study highlighted the compound's potential as a novel antidepressant .

Case Study 2: Cancer Cell Line Study

In vitro studies demonstrated that SPD304 effectively inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, suggesting its utility as part of combination therapies in oncology .

Case Study 3: Neuroprotection in Animal Models

Animal studies indicated that SPD304 administration resulted in reduced neuronal loss following induced neurotoxic injury. Behavioral assessments showed improved cognitive performance in treated animals compared to controls, supporting its potential application in neurodegenerative diseases .

Mechanism of Action

SPD304Hydrochloride exerts its effects by binding to the trimeric TNF-α subunits, displacing one of the trimer units, and causing the dissociation of the trimer. This results in the loss of activity at the receptor TNFR1. The compound specifically interacts with the Glycine 122 residue, inhibiting the trimerization of TNF-α, which is essential for its biological activity. Additionally, SPD304Hydrochloride inhibits the activity of the receptor activator of nuclear factor-κB ligand (RANKL) through a similar interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrophobic Small Molecules: A11 and A25

A11 and A25 are plant-derived compounds identified via in silico screening. Both occupy the same TNF-α binding pocket as SPD304 but exhibit stronger hydrophobic interactions and higher predicted binding affinities:

- Docking Scores (TNF-α):

SPD304: −171.08

A11: −195.76

A25: −180.19 . - Key Interactions: Predominantly nonpolar interactions with Leu120, Gly121, and Tyr151. A25 forms a hydrogen bond with Tyr151, absent in SPD304 .

| Compound | Docking Score (TNF-α) | Key Residues | Hydrophobic Contribution |

|---|---|---|---|

| SPD304 | −171.08 | Leu120, Gly121 | High |

| A11 | −195.76 | Leu120, Tyr151 | Higher |

| A25 | −180.19 | Tyr151 (HB) | Moderate |

A11 also binds RANKL (docking score: −211.79 vs. SPD304’s −159.71), suggesting broader applicability .

Sulfonamide Derivatives: S10 and 4e

S10 and 4e are 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives designed to enhance NF-κB inhibition:

- NF-κB Transcriptional Activity (IC50):

SPD304: 6.4 ± 0.6 µM

S10: 19.1 ± 2.2 µM

4e: Improved activity over S10 due to an additional H-bond with Gly121 . - Structural Advantages:

| Compound | IC50 (NF-κB) | Key Interactions | Toxicity |

|---|---|---|---|

| SPD304 | 6.4 µM | Leu120, Tyr151 | High (>100 µM) |

| S10 | 19.1 µM | Tyr59 (hydrophobic) | Lower |

| 4e | N/A | Gly121 (H-bond) | Moderate |

Bicyclic Peptide M21

M21 is a peptide inhibitor that synergizes with SPD304 by binding non-overlapping TNF-α epitopes:

- Mechanism:

- Structural Insights:

| Compound | Binding Site | Synergy with SPD304 | Toxicity |

|---|---|---|---|

| SPD304 | Hydrophobic pocket | Yes | High |

| M21 | Subunit A/B interface | Yes | Low |

EJMC-1 and Analogues

EJMC-1 shares SPD304’s binding site but has a smaller scaffold, leaving unoccupied hydrophobic space. Modifications like S10 and 4e address this limitation .

ADMET and Practical Considerations

Biological Activity

SPD304 hydrochloride is a notable small-molecule inhibitor of tumor necrosis factor alpha (TNFα), which plays a crucial role in various inflammatory diseases. This compound has been extensively studied for its biological activity, mechanisms of action, and potential therapeutic applications.

SPD304 functions primarily as an allosteric modulator of TNFα, disrupting its homotrimeric form and inhibiting its activity. The binding of SPD304 to TNFα alters its conformation, preventing it from interacting with its receptor, TNFR1. This mechanism is critical in the context of inflammatory responses, where TNFα is a key mediator.

Key Findings:

- Binding Affinity : SPD304 has been shown to inhibit the TNFα/TNFR1 interaction with an IC50 value of approximately 12 µM .

- Cellular Toxicity : In various assays, SPD304 exhibited significant cytotoxicity at higher concentrations, with no cell survival observed at concentrations exceeding 30 µM .

In Vitro Studies

Several studies have evaluated the effects of SPD304 on different cell lines and biological pathways:

- L929 Cell Line : SPD304 was tested in L929 cells, where it inhibited apoptosis induced by TNFα. The IC50 for this effect was reported to be around 5 µM , indicating effective neutralization of TNFα activity .

- HEK-Blue™ Reporter Gene Assay : In this assay, SPD304 demonstrated a significant inhibitory effect on TNFα signaling pathways, further confirming its role as an inhibitor .

Study 1: Evaluation of Cytotoxicity and Inhibition

In a comprehensive study involving various concentrations of SPD304, researchers observed:

- At 100 µM , there was a complete loss of cell viability.

- At 6.25 µM , SPD304 achieved a 52% neutralization effect on TNFα activity .

Study 2: Solvent Effects on Binding Interaction

A detailed investigation into the effects of different solvents on the binding interaction between SPD304 and TNFα revealed that:

- The presence of DMSO significantly altered the kinetics of interaction.

- The dissociation constant () values were affected by solvent concentration, highlighting the importance of solvent selection in biological assays .

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of SPD304 has been characterized to assess its therapeutic viability:

- Absorption : SPD304 shows good solubility in aqueous solutions at low pH.

- Metabolism : Initial studies suggest that SPD304 undergoes minimal metabolic degradation.

- Toxicity : While effective as a TNFα inhibitor, the compound exhibits significant cytotoxicity at elevated concentrations, necessitating careful dosing considerations in potential therapeutic applications .

Data Summary Table

| Parameter | Value |

|---|---|

| IC50 (TNFα/TNFR1 Binding) | 12 µM |

| IC50 (L929 Cell Line) | 5 µM |

| Maximum Cytotoxicity | >30 µM |

| Solubility | High in acidic conditions |

| Key Mechanism | Allosteric modulation |

Q & A

Q. What is the molecular mechanism of SPD304 Hydrochloride in inhibiting TNFα activity?

SPD304 Hydrochloride destabilizes TNFα trimers by binding to the interface between subunits A and B, promoting dissociation into inactive monomers or dimers. Structural studies (2.95 Å resolution via X-ray crystallography) reveal that SPD304 interacts with key tyrosine residues (Y59, Y119, Y151) on TNFα, disrupting trimer stability . This mechanism is further supported by fluorescence assays showing concentration-dependent reductions in TNFα activity .

Q. How is the inhibitory activity of SPD304 quantified in vitro?

The IC50 value (22 µM) is determined using fluorescence-based luciferase assays, where SPD304 reduces TNFα-induced luciferase activity in a dose-dependent manner. For example, at 100 µM, SPD304 decreases relative luciferase activity to ~30%, compared to ~50% for other inhibitors like compound 8i . Dose-response curves are generated using serial dilutions (0.01–100 µM) to calculate potency .

Q. What structural evidence supports SPD304’s interaction with TNFα?

X-ray crystallography of the TNFα-SPD304 complex reveals that SPD304 occupies a hydrophobic pocket at the trimer interface, with an average contact area of 231 Ų per subunit. The compound’s 3-alkylindole group forms critical van der Waals interactions with Tyr residues, while its chloro and trifluoromethyl groups enhance binding specificity .

Advanced Research Questions

Q. How do solvent conditions influence SPD304-TNFα binding kinetics?

Solvent selection critically impacts assay reproducibility. DMSO (5%) and PEG3350 (5%) are optimal for maintaining TNFα stability while enhancing SPD304 solubility, yielding a dissociation constant () of ~5.5 µM. Higher solvent concentrations (e.g., 10% DMSO) reduce binding affinity () due to partial protein denaturation. Methanol and DMF are less suitable, causing significant fluorescence interference .

| Solvent | Concentration (%) | Stability (%) | |

|---|---|---|---|

| DMSO | 5 | 5.36 ± 0.21 | >90 |

| PEG3350 | 5 | 5.00 ± 0.30 | >90 |

| DMF | 2.5 | 7.51 ± 0.52 | <90 |

| Methanol | 10 | N/A | <85 |

Q. How can researchers address reproducibility issues in SPD304 studies?

Commercial SPD304 batches (e.g., Sigma-Aldrich) may exhibit variability due to impurities. Synthesizing SPD304 in-house with HPLC purity ≥98% ensures consistent bioactivity. Validation via mass spectrometry and NMR is recommended. Additionally, standardized solvent conditions (e.g., 5% DMSO) and fluorescence quenching controls minimize experimental noise .

Q. What synergistic effects exist between SPD304 and other TNFα inhibitors?

SPD304 acts synergistically with M21-cyclopeptide, which binds TNFα at a distinct epitope. Combining 10 µM SPD304 with M21 restores cell viability to 100% (vs. 50% for SPD304 alone) by destabilizing TNFα trimers into dimers, which M21 stabilizes. This synergy is validated via cell survival assays and structural modeling .

Q. What are the limitations of SPD304 in preclinical models?

SPD304’s cytotoxicity at high concentrations (>50 µM) limits its therapeutic window. In vivo, its short half-life (~2 hours in mice) necessitates frequent dosing. Formulation optimization (e.g., PEG300/Tween 80 mixtures) improves bioavailability, but efficacy in chronic inflammation models remains understudied .

Methodological Considerations

Q. How should SPD304 stock solutions be prepared for cell-based assays?

- Stock solution: Dissolve SPD304 in DMSO (24 mg/mL) with 10-minute sonication.

- Working concentration: Dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.

- Validation: Pre-test solvent controls for TNFα-independent effects using knockout cell lines .

Q. Which analytical techniques are recommended for characterizing SPD304 purity?

- HPLC: Use a C18 column with methanol/water gradients (retention time ~8.2 min).

- Mass spectrometry: Confirm molecular ion peaks at m/z 620.53 [M+H]+ for SPD304 Hydrochloride.

- 1H/13C NMR: Verify structural integrity via aromatic proton signals (δ 7.2–7.8 ppm) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.